molecular formula C52H74N12O6S2 B14894425 (3S,3'S,5S,5'S)-di-tert-butyl 5,5'-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate)

(3S,3'S,5S,5'S)-di-tert-butyl 5,5'-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate)

Cat. No.: B14894425
M. Wt: 1027.4 g/mol
InChI Key: XYQGQCCJIDLBQW-ITMZJIMRSA-N
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Description

Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of disulfide bonds, resulting in thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study cellular processes involving disulfide bonds and their role in protein folding and stability.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated, particularly in the context of diseases where disulfide bond formation and cleavage play a critical role.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism by which Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The disulfide bonds within the compound can undergo redox reactions, influencing the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other disulfide-containing molecules and those with similar functional groups, such as:

  • Di-tert-butyl disulfide
  • N,N’-bis(2-mercaptoethyl)urea
  • 3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate derivatives

Properties

Molecular Formula

C52H74N12O6S2

Molecular Weight

1027.4 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-[2-[2-[[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]ethyldisulfanyl]ethylcarbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C52H74N12O6S2/c1-37-31-45(63(55-37)39-15-11-9-12-16-39)59-25-21-57(22-26-59)41-33-43(61(35-41)49(67)69-51(3,4)5)47(65)53-19-29-71-72-30-20-54-48(66)44-34-42(36-62(44)50(68)70-52(6,7)8)58-23-27-60(28-24-58)46-32-38(2)56-64(46)40-17-13-10-14-18-40/h9-18,31-32,41-44H,19-30,33-36H2,1-8H3,(H,53,65)(H,54,66)/t41-,42-,43-,44-/m0/s1

InChI Key

XYQGQCCJIDLBQW-ITMZJIMRSA-N

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)NCCSSCCNC(=O)[C@@H]4C[C@@H](CN4C(=O)OC(C)(C)C)N5CCN(CC5)C6=CC(=NN6C7=CC=CC=C7)C)C8=CC=CC=C8

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)NCCSSCCNC(=O)C4CC(CN4C(=O)OC(C)(C)C)N5CCN(CC5)C6=CC(=NN6C7=CC=CC=C7)C)C8=CC=CC=C8

Origin of Product

United States

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